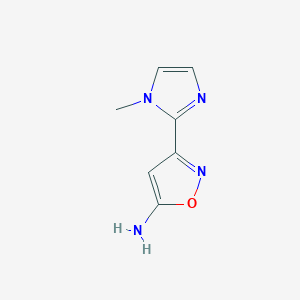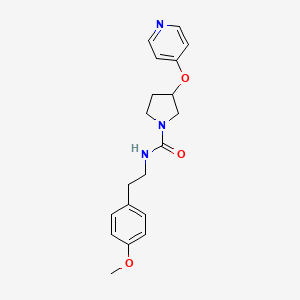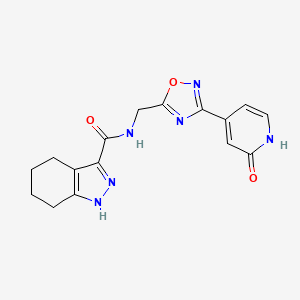![molecular formula C22H24N4O4S B2726072 2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-54-8](/img/structure/B2726072.png)
2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimido[4,5-b]quinoline, a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen. They are of interest in fields such as biochemistry, medicine, and materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimido[4,5-b]quinoline derivatives have been synthesized through a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the nitro group could potentially undergo reduction reactions, and the dione group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of a nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of related pyrimido[4,5-b]quinoline derivatives has been explored through various chemical reactions, highlighting their potential in creating complex organic molecules. For example, the introduction of benzo[h]quinoline and 1,10-phenanthroline subunits through Friedländer condensation demonstrates the versatility of quinoline derivatives in organic synthesis (E. Riesgo, Xiao-Zhou Jin, & R. Thummel, 1996). Furthermore, the synthesis of new ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative showcases the potential of these compounds in generating novel organic materials (N. Chapman, K. Clarke, & K. Sharma, 1971).
Applications in Corrosion Inhibition
- Some pyrimido[4,5-b]quinoline-diones have been investigated for their utility as sustainable corrosion inhibitors for mild steel in acidic environments. Their efficiency in preventing corrosion highlights the potential industrial applications of these compounds in protecting metals against degradation (C. Verma et al., 2016).
Potential in Organic Electronics
- Derivatives of quinoline and related heterocyclic compounds have been explored for their luminescent properties, indicating their potential use in organic electroluminescent (EL) media and other electronic applications. The design and microwave-assisted synthesis of naphtho[2,3-f]quinoline derivatives, for instance, have shown that these compounds exhibit good luminescent properties, suggesting their applicability in OLEDs and similar technologies (S. Tu et al., 2009).
作用機序
For instance, some pyrimido[4,5-b]quinoline derivatives have been found to have antimicrobial properties . They are synthesized from 1-alkyl-5-nitro-1H-benzoimidazoles and 1-alkyl-5-nitro-1H-indazoles with 2-(5-methylfuran-2-yl)acetonitrile .
The 4-nitrophenyl group in the compound might also play a role in its activity. For example, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .
将来の方向性
特性
IUPAC Name |
8,8-dimethyl-5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-11(2)31-21-24-19-18(20(28)25-21)16(12-5-7-13(8-6-12)26(29)30)17-14(23-19)9-22(3,4)10-15(17)27/h5-8,11,16H,9-10H2,1-4H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZBMWLXXEOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2725996.png)
![N-(2,4-difluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2725997.png)

![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)

![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)

![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

